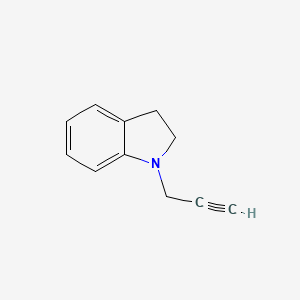

1-(Prop-2-yn-1-yl)indoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-ynyl-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h1,3-6H,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTLWRHBSRAEFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Prop 2 Yn 1 Yl Indoline and Its Derivatives

Direct N-Alkylation (Propargylation) of Indolines and Indoles

Direct N-alkylation is the most common and straightforward approach for installing a propargyl group onto the nitrogen of an indoline (B122111) or indole (B1671886) nucleus. This method involves the reaction of the N-H bond of the heterocyclic precursor with a propargyl electrophile, such as propargyl bromide or chloride. The success of this transformation hinges on the appropriate choice of base, solvent, and catalyst to achieve high yield and selectivity, as the indole anion is an ambident nucleophile, potentially leading to C-alkylation as a side reaction.

Base-Mediated N-Propargylation Strategies

Base-mediated strategies are the cornerstone of N-propargylation. The base serves to deprotonate the indoline or indole nitrogen, generating a more nucleophilic indolide anion that readily attacks the propargyl halide in an SN2 reaction. The choice of base and reaction conditions can significantly influence the reaction's efficiency and outcome.

Phase-transfer catalysis (PTC) offers a practical and efficient method for N-alkylation, particularly for reactions involving a solid or aqueous inorganic base and an organic solvent. In this methodology, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the base or the deprotonated substrate between the two immiscible phases, enabling the reaction to proceed smoothly.

A common PTC system for N-propargylation employs a biphasic mixture of an organic solvent (e.g., toluene) and a concentrated aqueous solution of a strong base (e.g., 50% NaOH). mdpi.com The catalyst transports the hydroxide (B78521) anion into the organic phase to deprotonate the indole, or it forms an ion pair with the resulting indolide anion, increasing its solubility and reactivity towards the propargyl halide. This method has been successfully used to synthesize N-propargylindoles from their respective precursors in good yields. For example, 5-bromoindole (B119039) reacts with propargyl bromide in a toluene/50% aqueous NaOH system using TBAB as the catalyst to yield 5-bromo-1-prop-2-yn-1-yl-1H-indole. mdpi.com

Another application involves the synthesis of 1-(prop-2-ynyl)indoline-2,3-dione from isatin (B1672199), where a catalytic amount of tetra-n-butylammonium is used alongside potassium carbonate in DMF to achieve a high yield of 88%. nih.govresearchgate.net

Table 1: N-Propargylation using Phase-Transfer Catalysis

| Substrate | Reagents | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromoindole | Propargyl bromide, 50% aq. NaOH | Tetrabutylammonium bromide | Toluene | Good | mdpi.com |

| Isatin | 3-Bromoprop-1-yne, K2CO3 | Tetra-n-butylammonium | DMF | 88% | nih.govresearchgate.net |

Alkali metal carbonates, particularly potassium carbonate (K₂CO₃), are widely used as mild and effective bases for the N-propargylation of indolines and indoles. researchgate.net These reactions are typically conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) at room or elevated temperatures. google.comuop.edu.joarkat-usa.org The carbonate base is sufficiently strong to deprotonate the N-H bond of the indole ring, facilitating the subsequent nucleophilic attack on the propargyl halide.

This method is valued for its operational simplicity, the low cost and moderate basicity of K₂CO₃, and its applicability to a wide range of substrates. For instance, the reaction of isatin with 3-bromoprop-1-yne in DMF using K₂CO₃ as the base provides 1-(prop-2-ynyl)indoline-2,3-dione in high yield. nih.gov Similarly, various indole derivatives can be efficiently N-methylated using methyl iodide and K₂CO₃ in DMF, a procedure that can be readily adapted for propargylation. arkat-usa.org The combination of aqueous DMF and potassium carbonate has also been noted as an effective system for certain palladium-catalyzed reactions, highlighting its utility as a base in this solvent. nih.gov

Table 2: N-Propargylation using Potassium Carbonate

| Substrate | Alkylating Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Isatin | 3-Bromoprop-1-yne | DMF | - | 88% | nih.gov |

| cis-1,2,3,6-Tetrahydrophthalimide | Propargyl bromide | Acetonitrile | Reflux | - | uop.edu.jo |

| Indole Derivatives | Methyl Iodide | DMF | Room Temp. | High | arkat-usa.org |

Sodium hydride (NaH) is a powerful, non-nucleophilic base frequently employed for the N-alkylation of indoles and indolines. orgsyn.org It reacts irreversibly with the N-H bond to liberate hydrogen gas and form the sodium indolide salt, which is a highly potent nucleophile. youtube.com The reaction is typically carried out in anhydrous polar aprotic solvents such as DMF or tetrahydrofuran (B95107) (THF) under an inert atmosphere to prevent quenching of the base by moisture. researchgate.netnih.gov

The procedure generally involves the addition of NaH to a solution of the indole substrate at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction. orgsyn.org After a period of stirring to ensure complete deprotonation, the propargyl halide is added, and the reaction is allowed to proceed to completion, often by warming to room temperature. researchgate.net This method is highly effective and generally provides excellent yields of the N-propargylated product with high selectivity for N-alkylation over C-alkylation. nih.gov For example, 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile was synthesized in 75% yield by treating the parent indole with NaH followed by propargyl bromide in DMF. nih.gov

Table 3: N-Propargylation using Sodium Hydride

| Substrate | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Indole | Hexamethylphosphoric triamide | 1. NaH, 0°C to RT; 2. Benzyl chloride | 1-Benzylindole | Excellent | orgsyn.org |

| 1H-indole-2-carbonitrile | DMF | 1. NaH; 2. Propargyl bromide | 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 75% | nih.gov |

| Indole Hydrochloride Salt | DMF or THF | 1. NaH (>2 equiv); 2. Alkyl halide | N-Alkylindole | - | researchgate.net |

Transition Metal-Catalyzed Asymmetric N-Propargylation

While base-mediated methods are effective for the synthesis of racemic or achiral N-propargylated indolines, the development of asymmetric methods to access enantioenriched products is a key area of modern organic synthesis. nih.govorganic-chemistry.org Transition metal catalysis offers a powerful platform for achieving enantioselectivity in C-N bond-forming reactions.

A significant advancement in the asymmetric N-propargylation of indoles involves the use of a chiral lithium phosphate (B84403) catalyst derived from SPINOL (1,1'-spirobiindane-7,7'-diol). researchgate.netresearchgate.net This organocatalytic system enables the direct and highly enantioselective propargylation of various indoles. researchgate.netconnectedpapers.comkisti.re.kr

The reaction utilizes specifically designed C-alkynyl N,O-acetals as the propargylating agents. The lithium SPINOL phosphate catalyst is proposed to facilitate the in-situ formation of a C-alkynyl N-Cbz/N-Boc imine intermediate through the elimination of ethanol (B145695) from the N,O-acetal. researchgate.net The chiral environment provided by the catalyst then directs the nucleophilic attack of the indole nitrogen onto the imine, leading to the formation of the N-propargylated indole with high levels of enantiomeric excess (ee). researchgate.net This method is notable for its efficiency, allowing for reactions to be performed with very low catalyst loadings (as low as 0.1 mol%) while achieving excellent yields and enantioselectivities (up to 99% ee). researchgate.netresearchgate.net

Table 4: Asymmetric N-Propargylation of Indoles with Lithium SPINOL Phosphate

| Indole Substrate | Propargylating Agent | Catalyst | Solvent | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Various Indoles | C-alkynyl N,O-acetals | (R)-Li[P2] (5 mol%) | Toluene | up to 80% | up to 99% | researchgate.netresearchgate.net |

| Carbazoles | C-alkynyl N,O-acetals | Lithium SPINOL phosphate | - | High | High | researchgate.net |

Copper-Catalyzed Propargylic Alkylation of Indolines

The direct N-propargylation of indolines can be effectively achieved using copper catalysis. This method involves the reaction of an indoline with a propargylic electrophile, such as a propargyl halide or acetate (B1210297), in the presence of a copper catalyst. The reaction typically proceeds via the formation of a copper-allenylidene complex, which then undergoes nucleophilic attack by the indoline nitrogen. This approach provides a direct route to 1-(prop-2-yn-1-yl)indoline and its substituted derivatives. The choice of ligands, such as chiral diphosphines (e.g., BINAP), can influence the stereochemical outcome of the reaction, offering a pathway to enantiomerically enriched propargylamines. acs.org

Subsequent Dehydrogenation for N-Propargylindole Formation

Following the N-alkylation of indoline, the resulting this compound can be converted to the corresponding N-propargylindole through dehydrogenation. This aromatization is a crucial step and can be accomplished using a variety of oxidizing agents. mdpi.com Stoichiometric oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and manganese dioxide (MnO₂) are commonly employed for this transformation. nih.govresearchgate.net These reagents are effective but can generate significant chemical waste. Catalytic alternatives, which are more environmentally benign, have also been developed. For instance, palladium on carbon (Pd/C) can be used to facilitate dehydrogenation. researchgate.net More recently, catalytic systems using low-potential quinones in combination with transition metals, such as a [Ru(phd)₃]²⁺ complex (where phd is 1,10-phenanthroline-5,6-dione), have been shown to enable aerobic dehydrogenation, using oxygen from the air as the terminal oxidant. nih.govnih.gov This two-step sequence of N-alkylation followed by dehydrogenation is a versatile strategy for accessing N-propargylindoles that may be difficult to synthesize directly. nih.gov

Cascade and Tandem Reaction Sequences for N-Propargyl Indoline Synthesis

Cascade and tandem reactions offer an efficient approach to constructing complex molecular architectures, such as polycyclic indoline derivatives, from simple starting materials in a single operation. These processes minimize waste and improve atom economy by combining multiple bond-forming events in one pot.

Palladium-Catalyzed Decarboxylative Propargylation

Palladium-catalyzed decarboxylative reactions provide a powerful method for C-C and C-N bond formation. While direct decarboxylative propargylation of indolines is not extensively documented, related methodologies involving the allylation of indolyl ketones have been established. In these reactions, an enol carbonate, derived from an α-N-indolyl ketone, undergoes palladium-catalyzed decarboxylation to generate a nucleophilic enolate, which then reacts with an allylic electrophile. nih.gov This strategy allows for the construction of highly substituted α-N-indolyl ketones. Adapting this methodology to use propargylic electrophiles could provide a novel route to propargylated indoline derivatives.

Copper-Catalyzed Cascade Reactions of Propargylic Carbamates and Indoles

A notable advancement in the synthesis of complex indoline structures is the copper-catalyzed cascade reaction between propargylic carbamates and indoles. This methodology allows for the divergent synthesis of structurally distinct polycyclic indolines, including quinoline-fused indolines and furoindolines, in a single step with high efficiency. nih.gov The reaction proceeds through a sequence of transformations that typically begin with the copper-catalyzed propargylation of the indole nitrogen, followed by subsequent intramolecular cyclization events. This powerful strategy provides rapid access to complex scaffolds found in many biologically active indole alkaloids. nih.gov

Below is a table summarizing the synthesis of various polycyclic indolines using this copper-catalyzed cascade reaction.

| Entry | Propargylic Carbamate | Indole Reactant | Catalyst/Ligand | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | Phenyl-substituted | 2-methylindole | Cu(OTf)₂ / L1 | DCE | 80 | Quinoline-fused indoline | 96 |

| 2 | 4-Cl-Phenyl-substituted | 2-methylindole | Cu(OTf)₂ / L1 | DCE | 80 | Quinoline-fused indoline | 95 |

| 3 | 4-MeO-Phenyl-substituted | 5-methoxy-2-methylindole | Cu(OTf)₂ / L1 | DCE | 80 | Quinoline-fused indoline | 92 |

| 4 | Naphthyl-substituted | 2-methylindole | Cu(OTf)₂ / L1 | DCE | 80 | Quinoline-fused indoline | 91 |

| 5 | Phenyl-substituted | 3-Amidoethylindole | CuBr / dppf | Toluene | 65 | C(3a)-indolyl pyrroloindoline | 71 |

| 6 | Phenyl-substituted | Indole with formamide (B127407) side chain | CuBr / dppf | Toluene | 65 | C(3a)-indolyl furoindoline | 78 |

Data sourced from supporting information of relevant literature. L1 represents a specific phosphine (B1218219) ligand. DCE = 1,2-dichloroethane; dppf = 1,1'-Bis(diphenylphosphino)ferrocene.

Radical Cascade Cyclization Approaches

Radical cascade reactions provide an effective means of constructing fused heterocyclic systems. In the context of N-propargylindoles, these cascades can be initiated to form polycyclic indoline derivatives.

A prominent example is the thiyl radical-mediated cascade cyclization of N-propargylindoles. researchgate.net This process typically involves the addition of a thiyl radical (generated from a thiol and a radical initiator like AIBN) to the alkyne moiety of the N-propargylindole. The resulting vinyl radical then undergoes an intramolecular 5-exo-trig cyclization onto the indole ring. The final outcome of the reaction—whether it yields a fused indoline or a fully aromatic indole derivative—is highly dependent on the substitution pattern at the propargylic position. Primary and secondary propargylindoles tend to form N-fused indoline derivatives with high diastereoselectivity, whereas tertiary propargylindoles often lead to the corresponding fused indole products.

Visible light-catalyzed radical cyclizations have also been developed. For instance, the reaction of N-propargylindoles with acyl chlorides under visible light irradiation can produce 2-acyl-9H-pyrrolo[1,2-a]indoles. nih.gov Another approach uses a dual catalytic system of copper acetate and eosin (B541160) Y to react N-propargylindoles with cyclic ethers, yielding 2-oxoalkyl-9H-pyrrolo[1,2-a]indol-9-ones through a cascade involving radical addition, cyclization, and oxidation. nih.gov

The table below illustrates the outcomes of thiyl radical-initiated cyclizations.

| Entry | Substrate | Radical Initiator | Solvent | Product Type | Yield (%) |

| 1 | Primary N-propargylindole | Thiophenol, AIBN | Benzene (B151609) | N-fused indoline | 65 |

| 2 | Secondary N-propargylindole | Thiophenol, AIBN | Benzene | N-fused indoline | 78 |

| 3 | Tertiary N-propargylindole | Thiophenol, AIBN | Benzene | N-fused indole | 82 |

Data synthesized from representative examples in the field.

Metal-Free Propargyl–Allene (B1206475) Rearrangement and Allyl Migration

Metal-free synthetic methods are of great interest due to their reduced cost and environmental impact. One such strategy involves a base-promoted propargyl–allene rearrangement. In this reaction, a propargylic substrate is treated with a base, which facilitates isomerization to an allene intermediate. This highly reactive allene can then undergo intramolecular cyclization. While not specifically demonstrated for this compound itself, this methodology has been successfully applied to the synthesis of related indole and benzothiophene (B83047) derivatives. The process involves the initial rearrangement, followed by cyclization and a subsequent allyl migration to afford the final heterocyclic product. This approach avoids the use of transition metal catalysts, offering a greener synthetic alternative. wikipedia.org

Synthesis of Specific Substituted this compound Derivatives

This section details the established synthetic procedures for a range of this compound derivatives, providing specific conditions and findings for each targeted compound.

Synthesis of 1-(Prop-2-yn-1-yl)indole-3-carbaldehyde

A representative synthetic approach would involve the following steps:

| Step | Action | Reagents/Conditions |

| 1 | Deprotonation | Indole-3-carbaldehyde, Base (e.g., NaH, K₂CO₃) |

| 2 | Alkylation | Propargyl bromide or chloride in a polar aprotic solvent (e.g., DMF, Acetonitrile) |

| 3 | Work-up | Aqueous quench, extraction, and purification |

Synthesis of N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide

The synthesis of N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide involves the formation of an amide bond between the carboxylic acid of the indole core and propargylamine. This is a standard transformation in organic chemistry, often facilitated by a coupling agent to activate the carboxylic acid. Research on indole-2-carboxamides is extensive due to their potential as allosteric modulators for receptors like the cannabinoid CB1 receptor and as scaffolds for polycyclic indole structures nih.govrsc.org.

A general procedure for this synthesis is outlined below, using common amide bond forming reagents nih.gov.

| Reactants | Reagents | Solvent | Conditions |

| 1H-Indole-2-carboxylic acid, Propargylamine | Coupling agent (e.g., BOP, HATU, DCC), Base (e.g., DIPEA) | DCM or DMF | Room Temperature |

Synthesis of 1-(Prop-2-yn-1-yl)-1H-indole-2-carbonitrile

The direct propargylation of 1H-indole-2-carbonitrile provides an effective route to 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile. A documented method involves the use of sodium hydride (NaH) to deprotonate the indole nitrogen, followed by the addition of propargyl bromide. This reaction, conducted in dimethylformamide (DMF), yields the desired product in good yield nih.govresearchgate.net.

Reaction Scheme: 1H-indole-2-carbonitrile + Propargyl bromide ⟶ 1-(Prop-2-yn-1-yl)-1H-indole-2-carbonitrile

Detailed Synthesis Data:

| Starting Material | Reagents | Solvent | Yield | Reference |

| 1H-Indole-2-carbonitrile | 1. NaH 2. Propargyl bromide | DMF | 75% | nih.gov |

This synthetic intermediate is valuable for further derivatization through palladium-catalyzed cross-coupling reactions nih.govresearchgate.net.

Synthesis of 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione

The synthesis of 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione is accomplished by the N-alkylation of 5-chloroisatin. This reaction follows a general procedure for the alkylation of isatin derivatives, which are versatile precursors for various heterocyclic compounds researchgate.netresearchgate.net. The reaction typically employs a base to deprotonate the nitrogen of the isatin ring, followed by the introduction of propargyl bromide. One reported synthesis of this compound resulted in a high yield of 88% researchgate.net. Another approach utilizes microwave irradiation in the presence of DBU as a base to expedite the reaction semanticscholar.org.

Reaction Scheme: 5-Chloroisatin + Propargyl bromide ⟶ 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione

Detailed Synthesis Data:

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

| 5-Chloroisatin | K₂CO₃, Propargyl bromide | DMF | Room Temperature, 3h | >60% | researchgate.net |

| 5-Chloroisatin | DBU, Propargyl bromide | Ethanol | Microwave, 110 °C, 20 min | 12% | semanticscholar.org |

Synthesis of Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate

This compound is prepared by the N-alkylation of methyl indole-5-carboxylate. A robust method for this transformation employs phase-transfer catalysis, which allows the reaction to proceed under mild, biphasic conditions without affecting the ester group researchgate.net. This method avoids potential alkyne/allene rearrangements. The reaction is carried out at room temperature and provides a good yield of the desired product.

Reaction Scheme: Methyl indole-5-carboxylate + Propargyl bromide ⟶ Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate

Detailed Synthesis Data:

| Starting Material | Reagents | Solvent System | Conditions | Yield | Reference |

| Methyl indole-5-carboxylate | Propargyl bromide, Tetrabutylammonium bromide, 50% aq. NaOH | Toluene / Water | Room Temperature, 6h | 67% | researchgate.net |

Synthesis of 1-(Prop-2-yn-1-yl)-indoline-2,3-dione

The synthesis of 1-(prop-2-yn-1-yl)-indoline-2,3-dione, also known as N-propargyl isatin, is a well-established procedure involving the direct alkylation of isatin rsc.org. The reaction is typically performed by treating isatin with 3-bromoprop-1-yne in the presence of a base and a catalyst in an appropriate solvent. This method provides the product in excellent yield nih.govresearchgate.netresearchgate.net. Alternative methods include using microwave assistance to reduce reaction times semanticscholar.orgnih.gov.

Reaction Scheme: Isatin + 3-Bromoprop-1-yne ⟶ 1-(Prop-2-yn-1-yl)-indoline-2,3-dione

Detailed Synthesis Data:

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

| Isatin | 3-Bromoprop-1-yne, K₂CO₃, Tetra-n-butylammonium | DMF | Stirred for 48h | 88% | nih.govresearchgate.net |

| Isatin | Propargyl bromide, DBU | Ethanol | Microwave, Dynamic Mode | High | semanticscholar.org |

Green Chemistry Approaches in N-Propargyl Indoline Synthesis

The synthesis of this compound and its derivatives is increasingly benefiting from the principles of green chemistry, which prioritize the use of energy-efficient and environmentally benign methodologies. Among these, microwave-assisted synthesis and ultrasonication have emerged as powerful tools to accelerate reaction rates, improve yields, and reduce waste compared to conventional heating methods. researchgate.netnih.gov These techniques offer unique energy transfer mechanisms that can lead to enhanced reactivity and selectivity in the N-propargylation of the indoline scaffold.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactants directly and efficiently, leading to a rapid increase in temperature. nih.gov This method of dielectric heating results in uniform heating throughout the reaction mixture, which can significantly shorten reaction times, minimize the formation of side products, and often increase product yields. organic-chemistry.org While traditional methods for N-alkylation may require prolonged heating, microwave irradiation can often accomplish the same transformation in a matter of minutes. sciforum.net

The application of microwave technology has been widely documented for the synthesis of various indole-containing structures. nih.govelte.humdpi.com For instance, the Bischler indole synthesis, a classic method for creating the indole ring, has been adapted to a solvent-free, microwave-assisted protocol, yielding 2-arylindoles in 52-75% yields within 45-60 seconds at 540 W. organic-chemistry.orgsciforum.net In the context of N-propargyl indole derivatives, research has shown the combined use of microwave irradiation and ultrasonication to be effective. A study involving the synthesis of 2-substituted-1-(prop-2-yn-1-yl)-1H-indole-3-carbaldehyde derivatives employed microwave irradiation at 100 W for 15 minutes, demonstrating a practical application of this green technology for related compounds. tandfonline.com

The following table presents a comparative overview of reaction conditions for the synthesis of N-propargyl indole derivatives using conventional heating versus a green microwave-assisted approach.

| Reactant | Method | Catalyst/Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 1H-indole-2-carbonitrile & Propargyl bromide | Conventional | NaH | DMF | Not specified | 75% | mdpi.com |

| 2-substituted-1-(prop-2-yn-1-yl)-1H-indole-3-carbaldehyde derivatives | Microwave & Ultrasonication | Copper iodide | DMF | 100 W, 15 min | Not specified | tandfonline.com |

Ultrasonication in Synthetic Procedures

The utility of ultrasound has been demonstrated in the synthesis of the core indoline structure. A sono-Fenton process, which combines ultrasonic irradiation with a Fenton-like reagent, has been used to synthesize functionalized indolines in high yields (up to 99%) within just 60 seconds. nih.gov This method employs an inexpensive and environmentally friendly catalyst, FeSO₄·7H₂O, and uses formamides as both reagent and solvent. nih.gov The optimization of this process involved evaluating parameters such as sonication time and amplitude to achieve the highest efficiency. nih.gov A silent (non-sonicated) reaction for the same duration produced no desired product, highlighting the critical role of ultrasonic energy. nih.gov

The synergistic effect of using both ultrasonication and microwave irradiation has also been explored, providing a potent combination for green synthesis. tandfonline.com In one procedure, reactants were subjected to ultrasonication at a frequency of 28 kHz and a power of 70 W before being irradiated with microwaves. tandfonline.com

The data below illustrates the optimization of an ultrasound-assisted synthesis for functionalized indolines, showcasing the impact of key reaction parameters on the product yield.

| Parameter Optimized | Conditions | Yield | Reference |

|---|---|---|---|

| Amplitude | 40% | 75% | nih.gov |

| Amplitude | 60% | 99% | nih.gov |

| Amplitude | 80% | 92% | nih.gov |

| Sonication Time | 15 s | 65% | nih.gov |

| Sonication Time | 30 s | 85% | nih.gov |

| Sonication Time | 60 s | 99% | nih.gov |

Reactivity and Transformation Pathways of the 1 Prop 2 Yn 1 Yl Indoline Core

Intramolecular Cyclization Reactions

The strategic positioning of the nucleophilic aromatic ring and the electrophilic alkyne (upon activation) in 1-(prop-2-yn-1-yl)indoline derivatives makes them ideal candidates for intramolecular cyclization. These reactions lead to the formation of novel polycyclic structures, which are prevalent in pharmacologically active compounds and natural products. The choice of catalyst or reaction conditions can selectively trigger different modes of cyclization, providing access to a range of N-fused indole (B1671886) skeletons.

Gold catalysts, particularly Au(I) and Au(III) species, are exceptional carbophilic Lewis acids that effectively activate the carbon-carbon triple bond of the propargyl group toward nucleophilic attack. This property has been extensively utilized for the cycloisomerization of N-propargyl indole and indoline (B122111) derivatives.

One notable application is a tandem reaction involving intramolecular hydroarylation and transfer hydrogenation, catalyzed by gold. nih.gov This process transforms N-aryl propargylamines, including those with an indoline core, into complex fused systems like tetrahydroquinolines and 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolines. nih.gov The reaction typically proceeds by the gold-catalyzed activation of the alkyne, followed by an intramolecular attack from the electron-rich aromatic ring of the indoline. The subsequent steps can involve rearrangement and hydrogenation to deliver the final saturated or partially saturated fused products. nih.gov This methodology is valued for its high efficiency, excellent regioselectivity, and the use of readily accessible starting materials under simple reaction conditions. nih.gov

Table 1: Gold-Catalyzed Intramolecular Hydroarylation and Transfer Hydrogenation of N-Aryl Propargylamines nih.gov This table is interactive. Click on the headers to sort the data.

| Substrate | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| N-(prop-2-yn-1-yl)indoline | AuCl3 | Dichloroethane | 80 | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline | 85 |

| N-(but-2-yn-1-yl)indoline | AuCl3 | Dichloroethane | 80 | 4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline | 82 |

| 5-Methoxy-N-(prop-2-yn-1-yl)indoline | AuCl3 | Dichloroethane | 80 | 8-Methoxy-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline | 78 |

The outcome of metal-catalyzed cyclizations can often be directed toward different structural isomers by carefully selecting the catalyst. This concept of divergent synthesis is powerfully illustrated in the cyclization of substrates containing both indole and alkyne functionalities. While not starting from this compound itself, studies on related divinylallenes demonstrate how catalyst choice dictates the reaction pathway. nih.govacs.org For instance, a copper catalyst might facilitate a 1,2-N-migration, whereas a gold catalyst promotes a 1,2-H-migration from the same starting material, leading to completely different heterocyclic cores. nih.govacs.org

Applying this principle to N-propargyl indolines, a gold catalyst can promote a 6-endo-dig cyclization via hydroarylation to form the tricyclic 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline system. nih.gov In contrast, other catalytic systems or substrates with different substitution patterns might favor a 5-exo-dig cyclization, which would lead to the formation of the isomeric pyrrolo[1,2-a]indole skeleton. The ability to selectively forge one ring system over another from a common precursor is a significant goal in synthetic strategy, enabling access to diverse molecular libraries.

Copper catalysts offer a cost-effective and efficient alternative for mediating the cyclization of N-propargyl indoline derivatives. These reactions often proceed through radical pathways, providing access to unique molecular structures.

A prominent example is the copper-catalyzed radical-induced annulation of indole-tethered 1,6-enynes. researchgate.net In this transformation, a radical is generated and adds to the alkyne. This is followed by a 5-exo-trig cyclization involving the indole nucleus, ultimately forming the pyrrolo[1,2-a]indole framework. researchgate.net This method allows for the simultaneous installation of additional functional groups, such as a cyanomethyl group, onto the newly formed ring system. The reaction demonstrates good yields and control over stereochemistry (Z/E ratio) in the exocyclic double bond that is formed. researchgate.net

Table 2: Copper-Catalyzed Radical Annulation of Indole-Tethered 1,6-Enynes researchgate.net This table is interactive. Click on the headers to sort the data.

| Indole Substrate (Enyne) | Radical Precursor | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 1-(pent-1-en-4-yn-1-yl)-1H-indole | Bromoacetonitrile | Cu(OAc)2 | Dichloroethane | 1-(cyanomethylidene)-2,3-dihydro-1H-pyrrolo[1,2-a]indole | 75 |

| 1-(hex-1-en-4-yn-1-yl)-1H-indole | Bromoacetonitrile | Cu(OAc)2 | Dichloroethane | 1-(cyanomethylidene)-2-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole | 72 |

| 1-(pent-1-en-4-yn-1-yl)-5-methoxy-1H-indole | Chloroacetonitrile | Cu(OAc)2 | Dichloroethane | 1-(cyanomethylidene)-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indole | 68 |

Palladium catalysts are renowned for their versatility in forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound chemistry, palladium catalysis enables powerful cyclization strategies such as the Conia-ene reaction.

Specifically, the palladium-catalyzed Conia-ene reaction has been developed for 1-alkynylindolin-3-ones, which are derivatives of the core structure. beilstein-archives.org This intramolecular cyclization proceeds under mild conditions, utilizing a simple palladium salt like PdCl2 and a base. The reaction is believed to involve the formation of an enolate from the indolin-3-one, which then undergoes a nucleophilic attack on the palladium-activated alkyne. This process efficiently constructs the N-fused pyrrolo[1,2-a]indole scaffold with yields reaching up to 82%. beilstein-archives.org This transformation highlights the utility of palladium catalysis in synthesizing complex indole-based polycycles from appropriately functionalized precursors. beilstein-archives.org

Table 3: Palladium-Catalyzed Conia-ene Reaction of 1-Alkynylindolin-3-ones beilstein-archives.org This table is interactive. Click on the headers to sort the data.

| Substrate | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Methyl 3-oxo-1-(prop-2-yn-1-yl)indoline-2-carboxylate | PdCl2 | K2CO3 | Acetone | Methyl 1-methylidene-3-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate | 82 |

| Ethyl 3-oxo-1-(prop-2-yn-1-yl)indoline-2-carboxylate | PdCl2 | K2CO3 | Acetone | Ethyl 1-methylidene-3-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate | 75 |

Brønsted acids can catalyze the intramolecular cyclization of N-propargyl indoline derivatives, typically by protonating the alkyne to generate a reactive vinyl cation intermediate. This intermediate is then trapped by the nucleophilic indole ring to form the fused heterocyclic system.

Chiral Brønsted acids, such as bulky phosphoric acids, have been employed to achieve enantioselective cyclization cascades. For example, the reaction of tryptamine (B22526) derivatives (which contain an indole core) can be initiated by an N-acyliminium ion formation, followed by a cyclization cascade to generate complex, architecturally rich heterocycles with high enantiomeric excess. researchgate.netnih.gov While the initial activation may not be on the alkyne, these acid-catalyzed cascade reactions demonstrate the power of Brønsted acid catalysis to orchestrate complex bond-forming sequences in indole-based systems, providing a pathway to chiral polycyclic alkaloids. nih.gov

Free radical reactions provide a powerful method for the construction of C-C and C-heteroatom bonds, often under mild conditions. For N-propargyl indoline systems, radical-induced annulation offers a direct route to fused pyrrolo[1,2-a]indoles.

One modern approach utilizes visible light photocatalysis to initiate the radical cascade. In this method, N-propargylindoles react with acyl chlorides in the presence of a photocatalyst. nih.gov Visible light irradiation initiates the formation of an acyl radical, which adds to the triple bond of the propargyl group. The resulting vinyl radical then undergoes a 5-exo-trig intramolecular cyclization onto the C2 position of the indole ring. A final isomerization step yields the aromatic 2-acyl-9H-pyrrolo[1,2-a]indole product. nih.gov This process avoids the use of harsh reagents and provides a convenient, light-driven method for synthesizing functionalized N-fused indoles. nih.gov Alternatively, classical radical initiators like 2,2′-azobis(2-methylpropionitrile) (AIBN) can also be used to initiate similar cyclization cascades without the need for a photocatalyst or transition metal. rsc.org

Table 4: Visible Light-Catalyzed Radical Cyclization of N-Propargylindoles with Acyl Chlorides nih.gov This table is interactive. Click on the headers to sort the data.

| N-Propargylindole | Acyl Chloride | Photocatalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 1-(Prop-2-yn-1-yl)-1H-indole | Benzoyl chloride | Ru(bpy)3Cl2 | DMF | 2-Benzoyl-9H-pyrrolo[1,2-a]indole | 85 |

| 1-(Prop-2-yn-1-yl)-1H-indole | 4-Methoxybenzoyl chloride | Ru(bpy)3Cl2 | DMF | 2-(4-Methoxybenzoyl)-9H-pyrrolo[1,2-a]indole | 81 |

| 5-Methyl-1-(prop-2-yn-1-yl)-1H-indole | Benzoyl chloride | Ru(bpy)3Cl2 | DMF | 2-Benzoyl-7-methyl-9H-pyrrolo[1,2-a]indole | 76 |

Electrochemical Iodination-Triggered Spirocyclization of Alkynyl Indoles

A novel and environmentally conscious approach to constructing complex molecular scaffolds is through electrochemical synthesis. In the context of alkynyl indoles, an electrochemical iodination/spirocyclization reaction has been developed, offering a pathway to iodovinyl spiroindolenine-cyclopentanes. This method avoids the need for external chemical oxidants, aligning with the principles of green chemistry rsc.orgresearchgate.net.

The reaction typically involves an indole derivative with an alkyne-containing tether, such as a 3-alkynyl indole, which undergoes electrolysis in the presence of an iodide source like n-Bu₄NI. This iodide salt serves as both the coupling partner and the electrolyte rsc.org. The process is initiated by the anodic oxidation of iodide to generate an iodinating species. This species then triggers a cascade reaction involving an intramolecular cyclization onto the indole ring, culminating in the formation of a spirocyclic system.

This electrochemical method is noted for its high efficiency, excellent yields, and high E-stereoselectivity of the resulting iodovinyl products rsc.org. It represents a significant advancement in the synthesis of spiroindolenine-cycloalkanes, demonstrating tolerance for a wide range of 3-alkynyl indoles and various iodide sources rsc.org. While this specific reaction has been detailed for 3-alkynyl indoles, the principles are applicable to other alkynyl indoles, including derivatives of the this compound core, for the creation of novel spirocyclic structures.

Table 1: Key Features of Electrochemical Iodination-Spirocyclization

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Iodination-triggered spirocyclization | rsc.org |

| Method | Electrosynthesis | rsc.orgresearchgate.net |

| Reactants | Alkynyl Indole, Iodide Source (e.g., n-Bu₄NI) | rsc.org |

| Key Advantages | External oxidant-free, mild conditions, high stereoselectivity | rsc.org |

| Products | Iodovinyl spiroindolenine-cyclopentanes | rsc.org |

Intermolecular Reactions and Cross-Coupling

The terminal alkyne of this compound is a key functional group for building molecular complexity through intermolecular bond formation. It readily participates in a variety of cross-coupling and cycloaddition reactions.

Sonogashira Cross-Coupling Reactions Utilizing N-Propargylindoles

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides wikipedia.orglibretexts.org. This reaction is catalyzed by a palladium complex, with a copper(I) co-catalyst, and is typically carried out in the presence of an amine base libretexts.orgorganic-chemistry.org. For N-propargylindoles, the Sonogashira coupling provides a direct route to synthesize 1-(3-arylprop-2-yn-1-yl)indoline derivatives.

The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. Simultaneously, the copper cycle involves the formation of a copper(I) acetylide intermediate from the terminal alkyne. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final cross-coupled product and regenerates the Pd(0) catalyst wikipedia.org.

Research has demonstrated the successful application of Sonogashira coupling to N-propargylated indole derivatives. For instance, 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile has been coupled with various aromatic iodides in the presence of a PdCl₂(PPh₃)₂ catalyst, CuI, and Et₃N as the base, affording the corresponding 1-(3-arylprop-2-yn-1-yl)-1H-indole-2-carbonitriles in moderate to good yields (64–90%) nih.gov. This methodology is also applied in cascade reactions, where the initial Sonogashira coupling product undergoes a subsequent intramolecular cyclization, as seen in the synthesis of pyrazoles from N-propargyl sulfonylhydrazones nih.govresearchgate.net.

Table 2: Example of Sonogashira Coupling with an N-Propargylindole Derivative

| Aryl Iodide | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Iodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Not Specified | 90 | nih.gov |

| 1-Iodo-4-methylbenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Not Specified | 85 | nih.gov |

| 1-Iodo-4-methoxybenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Not Specified | 80 | nih.gov |

| 1-Iodo-2-methoxybenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Not Specified | 71 | nih.gov |

| 1-Chloro-4-iodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Not Specified | 82 | nih.gov |

Data derived from the coupling of 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile. nih.gov

Click Chemistry (1,3-Dipolar Cycloaddition) with Azides

The 1,3-dipolar cycloaddition between an alkyne and an azide, often referred to as the Huisgen cycloaddition, is a prominent reaction for forming 1,2,3-triazole rings wikipedia.orgwikipedia.org. This transformation falls under the umbrella of "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate minimal byproducts nih.govmdpi.com. The terminal alkyne of the this compound core is an ideal substrate for this reaction, allowing for its conjugation with a wide variety of azide-containing molecules. The thermal Huisgen cycloaddition often requires elevated temperatures and can produce a mixture of 1,4- and 1,5-regioisomers wikipedia.orgnih.gov.

The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) wikipedia.org. Independently discovered by the groups of Meldal and Sharpless, this reaction variant overcomes the limitations of the thermal process nih.govbeilstein-journals.org. It proceeds under mild conditions, often at room temperature and in various solvents including water, and, most importantly, it is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer nih.govbeilstein-journals.org.

The reaction is typically catalyzed by a copper(I) source, which can be added directly (e.g., CuI) or generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate (B8700270) wikipedia.orgbeilstein-journals.org. The N-propargyl group of this compound serves as the alkyne component, reacting efficiently with organic azides to form a stable triazole linkage. This reliability and specificity have made CuAAC an invaluable tool in drug discovery, bioconjugation, and materials science for linking an indole-containing fragment to other molecular entities nih.govmdpi.comnih.gov. The propargyl group is recognized as an excellent substrate for CuAAC due to a favorable combination of reactivity, stability, and ease of installation nih.gov.

Table 3: General Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Alkyne Substrate | Terminal Alkyne (e.g., this compound) | nih.gov |

| Azide Substrate | Organic Azide (Alkyl, Aryl, etc.) | scispace.comorganic-chemistry.org |

| Catalyst Source | Cu(I) salts (CuI, CuBr) or Cu(II) salts (CuSO₄) + reducing agent | wikipedia.orgbeilstein-journals.org |

| Reducing Agent | Sodium Ascorbate | beilstein-journals.org |

| Solvents | H₂O, t-BuOH, DMSO, THF, mixtures | beilstein-journals.org |

| Temperature | Room Temperature | beilstein-journals.org |

| Regioselectivity | Exclusively 1,4-disubstituted triazole | nih.gov |

Reactions with Carbonyl Compounds and Derivatives (e.g., Chalcone (B49325) formation)

The terminal alkyne of this compound can be functionalized to participate in subsequent reactions with carbonyl compounds. A notable example is the formation of chalcone derivatives. Chalcones, or 1,3-diphenyl-2-propen-1-ones, are typically synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative nih.govnih.gov.

To incorporate the this compound moiety into a chalcone structure, a multi-step approach can be envisioned. First, the terminal alkyne could undergo a Sonogashira coupling with an aryl halide bearing either a formyl group (for the benzaldehyde part) or an acetyl group (for the acetophenone part). The resulting carbonyl-functionalized indoline derivative can then be used as a substrate in a Claisen-Schmidt condensation reaction. For example, coupling this compound with 4-iodobenzaldehyde (B108471) would yield 1-(3-(4-formylphenyl)prop-2-yn-1-yl)indoline. This product could then react with an acetophenone under basic conditions to form the corresponding chalcone. This strategy allows for the integration of the indoline core into the complex framework of chalcones, which are known for their diverse biological activities nih.govjchemrev.com.

Alternatively, N-propargylindoles can react with acyl chlorides under visible light catalysis in a cascade radical cyclization. This process involves the addition of an acyl radical to the alkyne, followed by intramolecular cyclization with the indole ring to form 2-acyl-9H-pyrrolo[1,2-a]indoles, representing another pathway for reaction with carbonyl derivatives nih.gov.

Homocoupling Reactions of Terminal Alkynes

Terminal alkynes, including N-propargylindoles, can undergo oxidative homocoupling to form symmetric 1,3-diynes. This transformation, often referred to as the Glaser coupling or Eglinton coupling depending on the specific conditions, typically employs a copper salt as a catalyst and an oxidant, such as oxygen.

An efficient palladium-catalyzed homocoupling of 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile has been reported nih.gov. The reaction, conducted in the presence of PdCl₂(PPh₃)₂, CuI, and triethylamine (B128534), likely proceeds through a mechanism related to the Sonogashira coupling, where a copper acetylide intermediate undergoes oxidative coupling. This reaction provides a direct method for synthesizing symmetrical bis-indole structures linked by a butadiyne bridge. These conjugated systems are of interest in materials science and medicinal chemistry.

Table 4: Example of Homocoupling of an N-Propargylindole Derivative

| Substrate | Catalyst System | Base | Product | Reference |

|---|

Rearrangement Reactions

The propargyl moiety in this compound is susceptible to rearrangement reactions, which can lead to the formation of isomeric allenes. These transformations are often mediated by transition metal catalysts or can occur under thermal conditions, providing access to unique structural motifs.

The rearrangement of propargyl phosphites to allenyl phosphonates is a well-established synthetic transformation, though its specific application to N-propargyl systems like this compound is not extensively documented in the literature. The general mechanism involves the reaction of a propargylic alcohol with a trivalent phosphorus species, such as a phosphite (B83602), to form a propargyl phosphite intermediate. This intermediate then undergoes a nih.govwikipedia.org-sigmatropic rearrangement to furnish the thermodynamically more stable allenyl phosphonate (B1237965).

While direct examples with this compound are scarce, the reactivity of propargylic alcohols with phosphorus nucleophiles to produce allenylphosphonates is known. For instance, palladium(0)-catalyzed reactions of propargylic derivatives with various phosphorus nucleophiles can yield allenylphosphonates with defined stereochemistry. It is conceivable that a similar transformation could be adapted for N-propargyl systems. The reaction would likely proceed through the formation of a quaternary phosphonium (B103445) intermediate, followed by rearrangement.

Hypothetical Reaction Scheme:

This transformation would be of significant synthetic interest as it would introduce a versatile allenyl phosphonate moiety onto the indoline core, opening up further avenues for functionalization.

The rearrangement of the propargyl group in N-propargyl aromatic amines, including indoles and their precursors, into an allene (B1206475) is a key step in several synthetically valuable transformations. These rearrangements are often catalyzed by transition metals such as rhodium and gold, which activate the alkyne functionality.

Rhodium(I) catalysts have been shown to facilitate the amino-Claisen rearrangement of N-propargylanilines to produce o-allenylaniline intermediates, which can then cyclize to form indoles. nih.govnih.gov This demonstrates the facile isomerization of the N-propargyl group to an allene on a related aniline (B41778) scaffold.

More directly relevant is the gold-catalyzed cascade cyclization of 2-alkynyl-N-propargylanilines. wikipedia.orgscispace.comorganic-chemistry.org In this reaction, the propargyl group migrates from the nitrogen atom to the C3-position of the newly formed indole ring. This process is believed to proceed through an intermediate where the gold catalyst activates the alkyne, facilitating the rearrangement to an allene, which then undergoes further reaction. This transformation provides rapid access to complex, fused three-dimensional indolines. wikipedia.orgscispace.comorganic-chemistry.org

Table 1: Gold-Catalyzed Rearrangement and Cyclization of N-Propargylanilines

| Entry | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | PPh3AuCl/AgSbF6 | THF | 60 | Tetracyclic Indoline | 13 |

| 2 | IPrAuCl/AgSbF6 | THF | 60 | Tetracyclic Indoline | 74 |

| 3 | JohnPhosAuSbF6·MeCN | THF | 60 | Tetracyclic Indoline | 74 |

Data sourced from a study on the gold-catalyzed cascade cyclization of 2-alkynyl-N-propargylanilines. wikipedia.org

These examples highlight the propensity of the N-propargyl group to undergo rearrangement to an allene, a reactive intermediate that can be trapped intramolecularly to construct complex heterocyclic systems. Thermal isomerizations of propargyl-containing compounds to allenes are also known, often proceeding through strained cyclic allene intermediates. nih.gov

Functional Group Interconversions on the Indoline Scaffold

The terminal alkyne of the propargyl group in this compound is a versatile functional handle that can participate in a variety of chemical transformations, allowing for the elaboration of the indoline scaffold.

One of the most common and powerful reactions of terminal alkynes is the Sonogashira coupling . This palladium- and copper-co-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. organic-chemistry.org While direct examples with this compound are not prevalent in the provided literature, the analogous compound, 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile, readily undergoes Sonogashira coupling with various aromatic iodides in moderate to good yields. This suggests that this compound would be a suitable substrate for such transformations. For instance, 1-[3-(2,3-Dihydro-1H-indol-1-yl)prop-1-yn-1-yl]phthalazine has been synthesized from 1-prop-2-yn-1-ylindoline and 1-iodophthalazine via a Sonogashira coupling.

Table 2: Sonogashira Coupling of 1-(Prop-2-yn-1-yl)-1H-indole-2-carbonitrile with Aryl Iodides

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | 4-Chlorophenyl iodide | 1-(3-(4-Chlorophenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 90 |

| 2 | 2-Cyanophenyl iodide | 1-(3-(2-Cyanophenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 64 |

| 3 | 2-Methoxyphenyl iodide | 1-(3-(2-Methoxyphenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 71 |

Data from a study on the synthesis of functionalized 1H-indole-2-carbonitriles.

The terminal alkyne also enables participation in azide-alkyne cycloaddition reactions , often referred to as "click chemistry". The copper-catalyzed version of this reaction (CuAAC) is particularly efficient for forming 1,4-disubstituted 1,2,3-triazoles. This reaction is high-yielding, tolerant of a wide range of functional groups, and can be performed under mild, often aqueous, conditions. The resulting triazole ring can act as a stable linker or as a pharmacologically active component.

The Mannich reaction is another important transformation for terminal alkynes. This three-component reaction involves an alkyne, an aldehyde, and a secondary amine, and results in the formation of a propargylamine. This reaction would introduce a new aminoalkyl group adjacent to the newly formed internal alkyne, further functionalizing the side chain of the indoline.

Finally, the alkyne moiety can undergo reduction . Catalytic hydrogenation over catalysts like platinum, palladium, or nickel would typically lead to the corresponding saturated propyl chain. However, using a poisoned catalyst, such as Lindlar's catalyst, would allow for the selective reduction of the alkyne to a cis-alkene. Alternatively, a dissolving metal reduction, using sodium in liquid ammonia, would yield the trans-alkene. These reductions provide pathways to modify the saturation level of the side chain, which can be crucial for tuning the molecule's properties.

Mechanistic Investigations of Reactions Involving 1 Prop 2 Yn 1 Yl Indoline

Proposed Catalytic Cycles

Catalytic cycles provide a stepwise description of how a catalyst interacts with reactants to form products while being regenerated in the process. For 1-(prop-2-yn-1-yl)indoline, these cycles are predominantly mediated by transition metals or acid catalysts.

Transition metals are widely employed to catalyze reactions of N-propargylindoles and indolines, facilitating a range of cyclization and cascade reactions.

Palladium: Palladium-catalyzed reactions often proceed through a cycle involving oxidative addition, migratory insertion, and reductive elimination. In the context of intramolecular cyclizations, a common pathway begins with the coordination of the palladium(0) catalyst to the alkyne of the this compound substrate. This is followed by an intramolecular nucleophilic attack from the indoline (B122111) ring onto the activated alkyne, a process known as carbopalladation. The resulting organopalladium intermediate can then undergo further reactions or be protonated to yield the cyclized product and regenerate the Pd(0) catalyst. The specific pathway and resulting ring size can be controlled by proximal directing groups on the substrate rsc.org.

Gold: Gold catalysts, typically in the +1 oxidation state, function as powerful π-acids. The catalytic cycle for gold-mediated reactions of this compound derivatives begins with the coordination of the cationic gold(I) species to the alkyne's carbon-carbon triple bond. This coordination significantly increases the electrophilicity of the alkyne, making it susceptible to intramolecular nucleophilic attack by the electron-rich indole (B1671886) or indoline ring. scispace.comresearchgate.net This step often leads to the formation of a spirocyclic intermediate, which can then undergo rearrangement, such as a 1,2-shift, to yield the final fused heterocyclic product while regenerating the active gold catalyst. researchgate.net Gold-catalyzed cascade reactions have been developed that involve the migration of the propargyl group followed by hydroarylation to form tetracyclic indolines. scispace.com

Copper: Copper catalysts are frequently used in both thermal and photoredox-catalyzed reactions. In visible-light-assisted, copper-catalyzed tandem radical cyclizations, the mechanism involves the generation of a radical species which then adds to the alkyne of the N-propargylindole. acs.orgnih.gov The resulting vinyl radical undergoes intramolecular cyclization onto the indole ring. The cycle is completed by an oxidation step, which forms the final product and regenerates the catalytically active species. acs.orgnih.gov Copper salts like CuBr and Cu(OTf)₂ have also been used in cooperative catalytic systems for three-component coupling reactions to produce propargylic amines. organic-chemistry.org

The choice of metal and ligand is critical in determining the reaction outcome. Below is a table summarizing typical conditions for such transformations.

| Catalyst System | Reactant Type | Reaction Type | Typical Product | Reference |

| PdCl₂(PPh₃)₂, CuI | 1-(Prop-2-yn-1-yl)-1H-indole-2-carbonitrile | Sonogashira Coupling | 1-(3-Arylprop-2-yn-1-yl)indoles | - |

| IPrAuCl/AgSbF₆ | 2-Alkynyl-N-propargylaniline | Cascade Cyclization | Tetracyclic Indolines | scispace.com |

| Copper Acetate (B1210297), Eosin (B541160) Y | N-Propargylindole, Cyclic Ether | Radical Cascade | 2-Oxoalkyl-9H-pyrrolo[1,2-a]indol-9-ones | acs.orgnih.gov |

This table is interactive and can be sorted by column.

Lewis and Brønsted acids can act as either primary catalysts or co-catalysts in reactions involving this compound, often enhancing reactivity and influencing selectivity.

Lewis Acids: A Lewis acid is an electron-pair acceptor. utdallas.eduperiodicchemistry.com In the context of alkyne chemistry, Lewis acids such as BF₃·OEt₂ can coordinate to the triple bond of the propargyl group. This coordination polarizes the alkyne, rendering it more electrophilic and susceptible to nucleophilic attack. This activation strategy is crucial for promoting intramolecular cyclization reactions. In transition metal catalysis, Lewis acids can also serve as co-catalysts, potentially by abstracting halide ligands from the metal center, thereby generating a more active cationic metal complex. temple.edu

Brønsted Acids: A Brønsted acid is a proton donor. periodicchemistry.comfiveable.me In many catalytic cycles, Brønsted acids are involved in the protonolysis of metal-carbon bonds in the final step, which releases the product and regenerates the active catalyst. They can also act as co-catalysts by protonating the substrate or intermediates, thereby lowering activation barriers. For instance, in certain cyclizations, protonation of an intermediate can facilitate ring closure or subsequent rearrangements. temple.edu Cooperative catalytic systems using both a π-acid (like a gold complex) and a Brønsted acid have been shown to control selectivity in alkene isomerization, a principle applicable to the unsaturated systems derived from this compound. temple.edu

Intermediate Species Identification and Characterization

The direct observation and characterization of transient intermediates are key to substantiating proposed mechanistic pathways. Spectroscopic and computational studies have been instrumental in identifying several key species in reactions of this compound and related compounds.

In palladium-catalyzed reactions of propargylic electrophiles, the initial oxidative addition of a Pd(0) complex can lead to the formation of several interconvertible Pd(II) species. These include σ-allenyl, π-propargyl, and σ-propargyl palladium complexes. nih.gov The equilibrium between these intermediates is crucial as it dictates the regioselectivity of the subsequent nucleophilic attack. For substrates like this compound, the formation of a σ-allenyl palladium complex is often a key step that precedes intramolecular cyclization or intermolecular coupling, unlocking specific chain-growth pathways in polymerization or controlling product formation in cyclizations. nih.gov

Vinyl anion intermediates are less commonly invoked for transition-metal-catalyzed reactions but can be relevant under strongly basic conditions. In the presence of a potent base, the acetylenic proton of this compound can be abstracted to form a terminal acetylide. This acetylide can exist in equilibrium with a vinylidene (or allenylidene) anion structure. More significantly, base-catalyzed isomerization of the alkyne to an allene (B1206475) can occur. Deprotonation of the resulting allene could potentially generate a vinyl anion intermediate, which could then undergo intramolecular cyclization. While plausible, this pathway is highly dependent on the reaction conditions and the specific substrate, and direct evidence for discrete vinyl anion intermediates in these systems is not extensively documented.

Radical cascade reactions provide an efficient route to complex fused-ring systems from N-propargylindoles. nih.gov These processes are typically initiated by the generation of a radical, often through the use of a radical initiator (like AIBN) or via photoredox catalysis under visible light. acs.org The mechanistic sequence involves several key steps:

Initiation: A radical (e.g., an acyl radical from an acyl chloride or an oxoalkyl radical from a cyclic ether) is generated. acs.orgacs.org

Propagation: This radical adds to the carbon-carbon triple bond of the this compound substrate. This addition generates a highly reactive vinyl radical intermediate.

Cyclization: The vinyl radical undergoes a rapid intramolecular cyclization, attacking the electron-rich C2 position of the indole ring to form a new five-membered ring.

Termination/Rearomatization: The resulting radical intermediate is then quenched or undergoes oxidation/isomerization to yield the final, stable aromatic pyrrolo[1,2-a]indole product. acs.org

Mechanistic experiments confirm that these transformations proceed via a radical pathway, though a radical chain process is not always the major route. acs.org The nature of substituents on the propargyl group can significantly influence the reaction's rate and the structure of the final product. nih.gov

| Intermediate Type | Precursor/Catalyst | Method of Formation | Subsequent Reaction |

| Allenyl Palladium | Pd(0) catalyst | Oxidative addition to propargyl group | Nucleophilic attack, cyclization |

| Vinyl Anion | Strong base | Deprotonation of allene isomer | Intramolecular cyclization |

| Vinyl Radical | Radical initiator, photoredox catalyst | Radical addition to alkyne | Intramolecular cyclization |

This table is interactive and can be sorted by column.

Iminium Intermediates in Asymmetric Transformations

In the realm of asymmetric synthesis, the formation of iminium intermediates is a critical step in reactions designed to create chiral polycyclic indoline structures from precursors analogous to this compound. Chiral Brønsted acid catalysis, for instance, has been effectively used in the asymmetric dearomatization of indolyl ynamides to produce these valuable scaffolds.

A plausible mechanism for such transformations begins with the activation of the ynamide by a chiral phosphoric acid (CPA), leading to the formation of a keteniminium complex. rhhz.net This highly reactive species is then attacked by the indole at the C3-position, resulting in a dearomatization event that generates a crucial iminium intermediate. rhhz.net The chiral catalyst plays a dual role; it not only facilitates the formation of the iminium ion but also controls the facial selectivity of subsequent bond formations through non-covalent interactions like hydrogen bonding and ion pairing. rhhz.net This control is essential for establishing the stereochemistry of the final polycyclic indoline product. The catalyst is regenerated upon the final intramolecular cyclization and release of the product. rhhz.net This strategy showcases how transient iminium intermediates, guided by a chiral environment, can lead to the construction of complex molecules with high enantioselectivity.

Regioselectivity and Stereoselectivity in Reaction Pathways

The selective synthesis of specific isomers is a central challenge in organic chemistry. In reactions involving indoline derivatives, both regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms) are paramount.

For example, in the Brønsted acid-catalyzed asymmetric dearomatization of indole derivatives, excellent levels of selectivity are often achieved. rhhz.net The reaction demonstrates high chemo-, regio-, and enantioselectivity, affording complex polycyclic indolines in good yields and with outstanding enantiomeric ratios. rhhz.net The success of these reactions hinges on the ability of the catalyst to direct the intramolecular cyclization to a specific position and to control the approach of the nucleophile, thus determining the final stereochemical outcome.

The choice of catalyst and reaction conditions can also be used to switch the regioselectivity of a reaction. In the zinc-catalyzed N-alkylation of indoles with aldimines, the regioselectivity between N-alkylation and C3-alkylation can be controlled. N-sulfonylimines, which bind to the zinc catalyst at a single point, allow for a flexible complex that can lead to C3-alkylation. nih.gov In contrast, N-alkoxyacyl imines can form a more rigid two-point binding complex, which brings the nitrogen of the indole closer to the imine carbon, thereby favoring the N-alkylation pathway with high enantioselectivity. nih.gov

The following table summarizes the results of a chiral Brønsted acid-catalyzed asymmetric dearomatization reaction, illustrating the high degree of stereoselectivity achieved with various substrates.

| Substrate | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|

| Indolyl-ynamide 1a | 75 | 95:5 |

| Indolyl-ynamide 1b | 82 | 96.5:3.5 |

| Indolyl-ynamide 1c | 68 | 94:6 |

| Indolyl-ynamide 1d | 71 | 93.5:6.5 |

This table presents representative data on the stereoselectivity of Brønsted acid-catalyzed asymmetric dearomatization reactions of indolyl-ynamides, which are structural analogs relevant to the reactivity of this compound. rhhz.net

Computational Studies in Mechanistic Elucidation

(Refer to Section 5)

To gain deeper insight into the complex reaction mechanisms governing the transformations of indoline derivatives, computational studies, particularly Density Functional Theory (DFT), have become an indispensable tool. These studies allow researchers to model reaction pathways, calculate the energies of transition states and intermediates, and ultimately understand the origins of observed selectivity.

A combined synthetic and computational DFT study was employed to rationalize the divergent reactivity of indole-tethered ynones when treated with silver(I) versus gold(I) catalysts, which produce different structural scaffolds (spirocyclic indolenines and carbazoles, respectively). whiterose.ac.uk The computational results suggested that the reaction outcome is determined by the relative rates of a crucial protodemetalation step. whiterose.ac.uk Furthermore, these studies proposed a ring-opening/ring-closing isomerization mechanism for the interconversion of key intermediates, challenging previously held assumptions about the reaction pathway. whiterose.ac.uk Computational methods have also been effectively used to provide insight into the stereocontrol observed in other complex cyclizations, such as the Prins cyclization. researchgate.net

Theoretical and Computational Studies of 1 Prop 2 Yn 1 Yl Indoline Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry for investigating the structural and electronic properties of organic molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a balance of accuracy and computational cost, making it suitable for studying systems like 1-(prop-2-yn-1-yl)indoline.

Geometry optimization is a fundamental computational step that seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For substituted indolines, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles.

Experimental crystal structure analysis of a closely related compound, 1-(prop-2-ynyl)indoline-2,3-dione, reveals that the prop-2-yn-1-yl substituent is oriented significantly out of the mean plane of the indoline (B122111) moiety. researchgate.net The indoline ring itself is nearly planar. researchgate.net DFT geometry optimization calculations on similar 1-substituted indoles and indoles confirm these structural features. For instance, in various 1-(phenylsulfonyl)indoles, the indole (B1671886) ring is found to be essentially planar. mdpi.com

Theoretical calculations using DFT methods like B3LYP with a 6-311G(d,p) basis set are commonly used for geometry optimization. nih.gov The optimized geometry of this compound would be expected to show standard bond lengths and angles for the indoline core, with the N-C bond to the propargyl group allowing for rotation. The key geometrical feature is the spatial relationship between the plane of the indoline ring and the linear alkyne group.

Table 1: Representative Predicted Geometrical Parameters for Substituted Indoline/Indole Systems

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C1–C2 (Indole) | Double bond length in pyrrole (B145914) ring | ~1.34 - 1.36 Å |

| N-C (Propargyl) | Bond between Indoline N and CH2 group | ~1.47 Å |

| C≡C (Alkyne) | Triple bond length | ~1.21 Å |

| C-N-C Angle | Angle around the sp2-hybridized nitrogen | ~125° |

Note: The values in this table are representative and are based on DFT calculations performed on analogous substituted indole and indoline systems.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic properties and chemical reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally signifies high chemical reactivity, low kinetic stability, and high polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govscirp.org DFT calculations are widely used to compute these orbital energies. For heterocyclic compounds similar to indoline, the HOMO is typically distributed over the electron-rich aromatic system, particularly the pyrrole moiety, while the LUMO is also located over the π-system.

For this compound, the indoline ring system would be the primary contributor to the HOMO, making it nucleophilic. The LUMO would be distributed over the aromatic rings as well. The presence of the propargyl group's π-system can also influence the FMOs.

Table 2: Calculated Frontier Molecular Orbital Energies for an Analogous Heterocyclic System

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.646 |

| ELUMO | -1.816 |

Note: Data is for Quinoline (B57606), a related nitrogen-containing aromatic heterocycle, calculated at the B3LYP/6-31+G(d,p) level, and serves as a representative example. scirp.org A smaller gap indicates higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.

Red Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are susceptible to nucleophilic attack.

Green/Yellow Regions: Indicate neutral or near-zero potential.

For this compound, an MEP map would be expected to show a region of negative potential (red) around the π-system of the benzene (B151609) ring and the nitrogen atom of the indoline core, highlighting their nucleophilic character. The terminal hydrogen of the alkyne group (acetylenic proton) and the hydrogens on the aromatic ring would likely exhibit positive potential (blue), indicating them as potential sites for nucleophilic interaction or hydrogen bonding. nih.gov

Quantum Chemical Descriptors for Reactivity Prediction

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule. nih.gov These descriptors provide a theoretical basis for understanding and predicting chemical behavior.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." scirp.org

Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These parameters help in understanding the global reactivity of the molecule. A high electrophilicity index suggests a good electrophile, while a low value for chemical hardness (softness) indicates high reactivity. nih.gov

Table 3: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.415 | Moderately hard/reactive |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.231 | High tendency to donate electrons |

Note: Values are calculated using the representative EHOMO and ELUMO data from Table 2.

Theoretical Insights into Regioselectivity and Stereoselectivity

Theoretical calculations are invaluable for predicting and explaining the regioselectivity and stereoselectivity of chemical reactions. For molecules like this compound, reactions can occur at several sites, including the aromatic benzene ring, the pyrrole-like ring, or the pendant alkyne group.

Computational studies on related "indolyne" systems (highly reactive intermediates derived from indoles) have shown that regioselectivity in nucleophilic additions is controlled by the energy required to distort the aryne into the transition state geometry. nih.gov This distortion model, analyzed through DFT, can predict which of the two aryne carbons will be preferentially attacked. While this compound is not an indolyne, similar principles apply to electrophilic aromatic substitution on its benzene ring. The electron-donating nature of the indoline nitrogen directs electrophiles primarily to the C4 and C6 positions. The N-substituent can modulate this directing effect.

For reactions involving the alkyne, such as 1,3-dipolar cycloadditions, DFT calculations can be used to model the transition states for the formation of different regioisomers. mdpi.com The activation energies for competing pathways are calculated, and the pathway with the lower energy barrier is predicted to be the major product, thus explaining the observed regioselectivity.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and the characterization of transition states (TS). A transition state is the highest energy point along the lowest energy path from reactants to products.

Using DFT, the entire potential energy surface of a reaction can be mapped. For a proposed reaction of this compound, such as a Sonogashira coupling at the terminal alkyne or a cycloaddition, computational chemists can:

Optimize the geometries of the reactants, intermediates, transition states, and products.

Calculate the energies of each of these species.

Determine the activation energy (the energy difference between the reactants and the transition state), which governs the reaction rate.

Confirm that a calculated structure is a true transition state by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, in cycloaddition reactions of indolynes with furans, DFT calculations (using the M06-2X functional) have been used to compute the activation free energies (ΔG‡) for different regioisomeric pathways, successfully explaining the experimentally observed product ratios. nih.gov Similar computational protocols can be applied to predict the outcomes and understand the mechanisms of reactions involving this compound.

Spectroscopic Methodologies for Structural Elucidation of 1 Prop 2 Yn 1 Yl Indoline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy